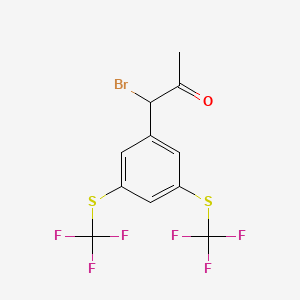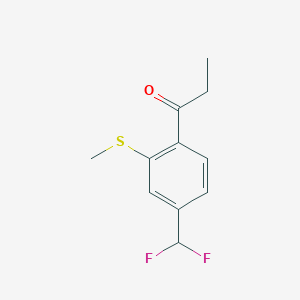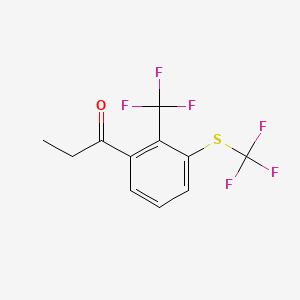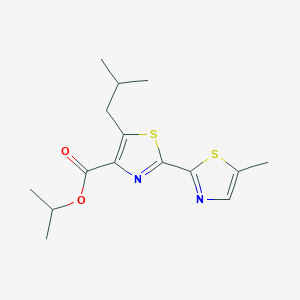
Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is a synthetic organic compound characterized by its bithiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bithiazole moiety is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. A common synthetic route includes the reaction of 5-isobutyl-2-thiazolylamine with 5-methyl-2-thiazolecarboxylic acid under dehydrating conditions to form the bithiazole core. The resulting intermediate is then esterified with isopropanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bithiazole core can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bithiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Amides, thioesters.
科学的研究の応用
Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate has been explored for its potential in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用機序
The mechanism of action of Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bithiazole core can interact with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
類似化合物との比較
Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate: Lacks the methyl group at the 5’ position, which may influence its reactivity and biological activity.
Isopropyl 5-isobutyl-5’-ethyl-2,2’-bithiazole-4-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness: Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is unique due to the presence of both isobutyl and methyl groups on the bithiazole core. This specific substitution pattern can significantly impact its chemical reactivity and biological activity, making it a distinct compound for various applications.
特性
分子式 |
C15H20N2O2S2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
propan-2-yl 5-(2-methylpropyl)-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H20N2O2S2/c1-8(2)6-11-12(15(18)19-9(3)4)17-14(21-11)13-16-7-10(5)20-13/h7-9H,6H2,1-5H3 |
InChIキー |
VGKYUUXYIVYQBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2=NC(=C(S2)CC(C)C)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


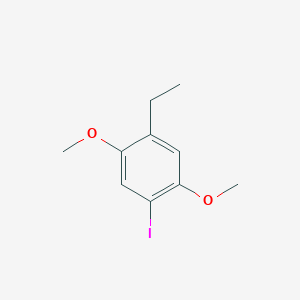
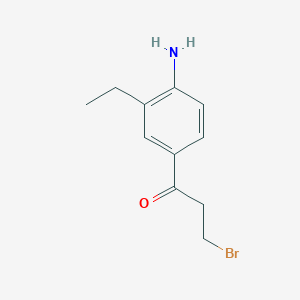
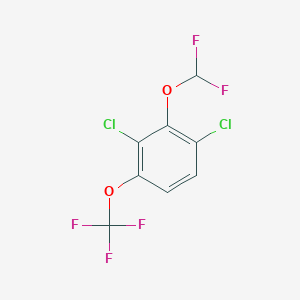
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
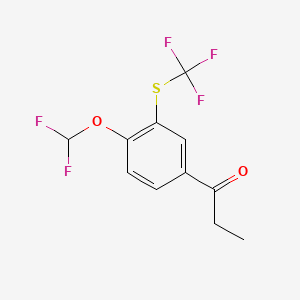
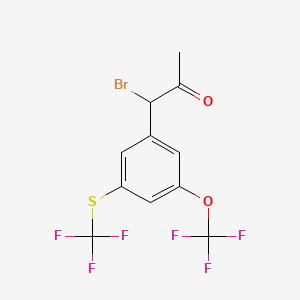
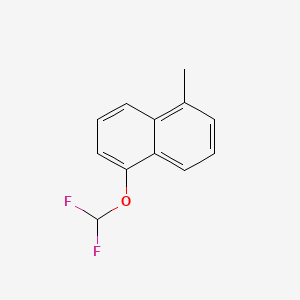
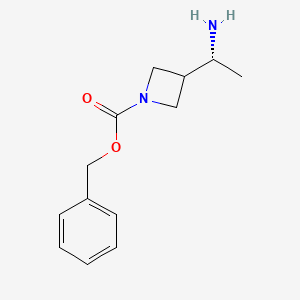
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
